molecular formula C35H38N2O6 B11936361 2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

Cat. No.: B11936361
M. Wt: 582.7 g/mol
InChI Key: MBPXGBINIINSEU-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid is a complex organic compound that combines the properties of two distinct chemical entities. The first part, 2-Amino-2-(hydroxymethyl)propane-1,3-diol, is commonly known as tromethamine or tris(hydroxymethyl)aminomethane, which is widely used in biochemistry and molecular biology as a buffering agent. The second part, 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid, is a more complex structure that may have applications in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

For the synthesis of 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid, a multi-step synthetic route is required This may involve the formation of the indole core through Fischer indole synthesis, followed by functionalization with phenoxyphenyl and phenylethyl groups

Industrial Production Methods

Industrial production of 2-Amino-2-(hydroxymethyl)propane-1,3-diol is typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.

The industrial production of 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid would require advanced organic synthesis techniques, including the use of specialized catalysts and reagents to achieve the desired chemical transformations. The process would also involve multiple purification steps to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes typical reactions associated with primary amines and alcohols. These include:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Can be reduced to form simpler amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions with halides or other electrophiles.

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid can undergo:

    Electrophilic Aromatic Substitution: Due to the presence of aromatic rings.

    Condensation Reactions: Involving the indole core.

    Hydrogenation: To reduce double bonds within the structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Aqueous solutions, organic solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in:

    Biochemistry: As a buffering agent in various biochemical assays.

    Molecular Biology: In the preparation of buffer solutions for nucleic acid and protein electrophoresis.

    Medicine: As a component in some pharmaceutical formulations to maintain pH balance.

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: In the study of its effects on various cellular processes and its potential therapeutic benefits.

Mechanism of Action

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts primarily as a buffering agent, maintaining the pH of solutions within a narrow range. It achieves this by reversible protonation and deprotonation of its amine and hydroxyl groups, thereby neutralizing excess acids or bases.

The mechanism of action for 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane: Similar to 2-Amino-2-(hydroxymethyl)propane-1,3-diol, used as a buffering agent.

    Phenylacetic Acid Derivatives: Similar to 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid, used in medicinal chemistry.

Uniqueness

2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality as both an amine and an alcohol, making it highly versatile in biochemical applications.

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid is unique due to its complex structure, which allows for multiple points of interaction with biological targets, potentially leading to diverse pharmacological effects.

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

InChI

InChI=1S/C31H27NO3.C4H11NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27;5-4(1-6,2-7)3-8/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34);6-8H,1-3,5H2

InChI Key

MBPXGBINIINSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(C(CO)(CO)N)O

Origin of Product

United States

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